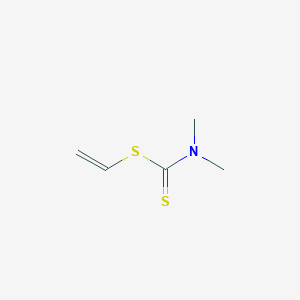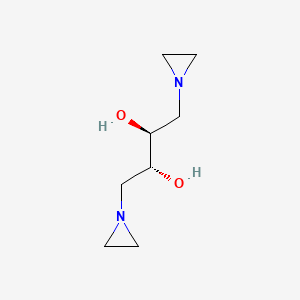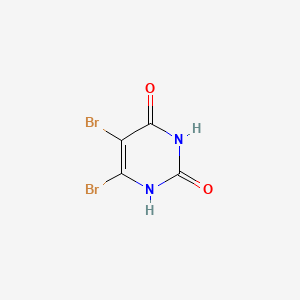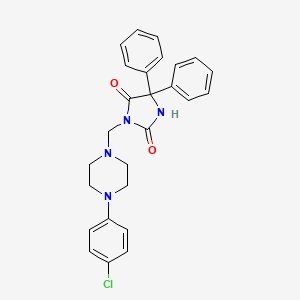
Chromium trioleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium trioleate is a coordination compound where chromium is bonded to three oleate ligands. This compound is part of the broader class of chromium(III) complexes, which are known for their stability and diverse applications in various fields, including catalysis, materials science, and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromium trioleate can be synthesized through the reaction of chromium(III) chloride with sodium oleate in an organic solvent such as ethanol or toluene. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product. The general reaction can be represented as:
CrCl3+3NaOl→Cr(Oleate)3+3NaCl
where NaOl represents sodium oleate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification of the product through recrystallization or solvent extraction to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium trioleate can undergo various chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) under strong oxidizing conditions.
Reduction: Chromium(III) can be reduced to chromium(II) using reducing agents like zinc in acidic conditions.
Substitution: Ligands in this compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Zinc powder in hydrochloric acid.
Substitution: Ligand exchange reactions can be carried out using ligands like phosphines or amines in organic solvents.
Major Products Formed
Oxidation: Chromium(VI) oxide or chromates.
Reduction: Chromium(II) complexes.
Substitution: New chromium(III) complexes with different ligands.
Applications De Recherche Scientifique
Chromium trioleate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Studied for its potential role in biological systems, including its interaction with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its role in glucose metabolism and insulin sensitivity.
Industry: Used in the production of high-performance materials, including coatings and composites.
Mécanisme D'action
The mechanism by which chromium trioleate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. In biological systems, chromium(III) is known to enhance insulin signaling by interacting with the insulin receptor and other downstream signaling molecules. This interaction helps in regulating glucose metabolism and improving insulin sensitivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chromium triacetate
- Chromium trifluoride
- Chromium trichloride
- Chromium tris(dihydrogen phosphate)
Comparison
Chromium trioleate is unique due to its oleate ligands, which provide specific properties such as hydrophobicity and compatibility with organic solvents. This makes it particularly useful in applications requiring non-polar environments, unlike other chromium(III) compounds that may have different solubility and reactivity profiles.
This compound’s distinct ligand environment also influences its reactivity and stability, making it suitable for specific catalytic and material science applications where other chromium compounds might not perform as effectively.
Propriétés
Numéro CAS |
21178-63-2 |
|---|---|
Formule moléculaire |
C54H99CrO6 |
Poids moléculaire |
896.4 g/mol |
Nom IUPAC |
chromium(3+);(Z)-octadec-9-enoate;(E)-octadec-9-enoate |
InChI |
InChI=1S/3C18H34O2.Cr/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b2*10-9+;10-9-; |
Clé InChI |
YMZYRUGVHTYUBH-GHDDXJDYSA-K |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C/CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cr+3] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cr+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[2-[(4-methylphenyl)methylidene]-3-oxo-benzofuran-6-yl]oxyacetate](/img/structure/B14712765.png)

![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)


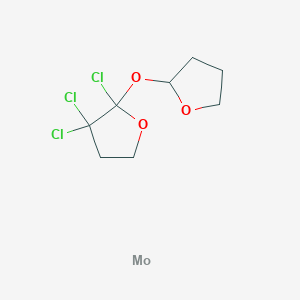
![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
![Tributyl[(3,3-dimethylbut-1-EN-2-YL)oxy]stannane](/img/structure/B14712817.png)
